N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide
Description
This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 3,4-dimethoxybenzamide moiety at position 5. Its structural design combines sulfonamide and aryl methoxy groups, which are common pharmacophores in kinase inhibitors and anticancer agents.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-7-9-16(13-17(14)22)21-20(23)15-8-10-18(26-2)19(12-15)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJKSLXQPZHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Construction
The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reaction . For regioselective functionalization at the 7-position, the following route is proposed:
-
Starting Material : 7-Nitro-3,4-dihydroquinolin-1(2H)-one
-
Sulfonation at the 1-Position :
-
The amine at position 7 is protected (e.g., with Boc or acetyl groups) to prevent undesired sulfonation.
-
Reaction with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) introduces the ethanesulfonyl moiety:
-
Optimization Notes :
-
-
Deprotection :
-
Removal of the protecting group (e.g., acidic hydrolysis for Boc) yields the free amine at position 7.
-
Alternative Route: Direct Functionalization of Tetrahydroquinoline
An alternative approach involves constructing the ethanesulfonyl group earlier in the synthesis:
-
Starting Material : 7-Nitro-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline
-
Reduction of Nitro Group :
-
Catalytic hydrogenation (H₂, Ra-Ni) converts the nitro group to an amine.
-
Synthesis of 3,4-Dimethoxybenzoyl Chloride
Acid Chloride Preparation
-
Starting Material : 3,4-Dimethoxybenzoic Acid
-
Purification :
-
Distillation under reduced pressure removes excess SOCl₂ and byproducts.
-
Amide Coupling: Final Step Assembly
The coupling of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine and 3,4-dimethoxybenzoyl chloride is achieved via Schotten-Baumann reaction :
-
Reaction Setup :
-
Optimization Considerations :
-
Workup and Isolation :
-
The organic layer is separated, washed with dilute HCl (to remove excess base) and brine, then dried over Na₂SO₄.
-
Solvent evaporation yields the crude product, which is purified via recrystallization (e.g., ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).
-
Analytical Characterization and Quality Control
Critical analytical data for intermediates and the final product include:
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity of 7-Amino-THQ | HPLC (C18 column) | ≥98% (UV detection at 254 nm) |
| Sulfonation Completion | ¹H NMR (DMSO-d₆) | δ 3.2–3.4 ppm (quartet, SO₂CH₂CH₃) |
| Amide Bond Formation | IR Spectroscopy | 1650–1680 cm⁻¹ (C=O stretch) |
| Final Product Melting Point | Differential Scanning Calorimetry | 180–185°C (sharp endotherm) |
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonation :
-
Amine Protection-Deprotection :
-
Acyl Chloride Stability :
-
Storage under inert atmosphere (N₂/Ar) at –20°C prevents hydrolysis.
-
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The ethanesulfonyl group can be reduced to an ethyl group under strong reducing conditions.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted tetrahydroquinoline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the ethanesulfonyl group may impart unique pharmacokinetic properties, such as improved solubility and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The ethanesulfonyl group could enhance binding affinity to certain proteins, while the tetrahydroquinoline core could interact with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Pharmacological and Physicochemical Comparisons
- Target vs. 10a/10b (): The ethanesulfonyl group in the target compound replaces the acyl groups in 10a/10b. Sulfonyl moieties generally confer higher metabolic stability compared to esters or ketones, reducing rapid hepatic clearance.
Target vs. IIIa ():
IIIa’s styryl-linked sulfonamide introduces a planar, conjugated system absent in the target compound. This structural feature may improve binding to ATP pockets in kinases but could increase susceptibility to oxidative degradation .- Target vs. Compound: The thiophene sulfonyl group in introduces sulfur-mediated hydrogen bonding, which may enhance interactions with cysteine residues in targets like tubulin or kinases.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound possesses a complex structure that includes:
- Tetrahydroquinoline moiety : Known for its ability to interact with various biological targets.
- Ethanesulfonyl group : Enhances solubility and biological activity.
- Dimethoxybenzamide : Contributes to its pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in disease processes. The sulfonamide functional group plays a crucial role in these interactions by mimicking natural substrates or inhibitors.
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- K562 Cell Line : The compound showed promising results with an IC50 value comparable to established chemotherapeutics.
- Mechanism : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Evaluation :
- Multidrug Resistance Reversal :
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural modifications:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.65 | Anticancer |
| N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide | 0.80 | Anticancer |
| N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide | 0.90 | Anticancer |
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the ethanesulfonyl group shows distinct peaks at δ 1.4–1.6 ppm (CH3) and δ 3.3–3.5 ppm (SO2CH2) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 440.5 for C23H21FN2O4S) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with UV detection at λmax ~255 nm .
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
How can reaction conditions be optimized to improve synthetic yield and purity?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency, while dichloromethane minimizes side reactions during amide coupling .
- Temperature Control : Maintain sulfonylation at 0–5°C to prevent over-sulfonation; amide coupling proceeds optimally at room temperature .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Workup Strategies : Neutralize acidic byproducts with aqueous NaHCO3 and extract with ethyl acetate to isolate intermediates .
How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?
Q. Advanced
Assay Validation : Compare studies for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
Purity Assessment : Re-evaluate compound purity via HPLC and NMR; impurities >2% can skew activity .
Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., fluorobenzamide derivatives) to identify substituent-dependent trends .
What methodological approaches are recommended for structure-activity relationship (SAR) studies?
Q. Advanced
Substituent Variation :
- Replace ethanesulfonyl with methanesulfonyl or benzenesulfonyl to assess steric/electronic effects .
- Modify 3,4-dimethoxy groups to nitro or halogen substituents to study hydrophobicity and hydrogen bonding .
In Vitro Screening : Test analogs against target receptors (e.g., RORγ) using luciferase reporter assays .
Molecular Docking : Use software like AutoDock Vina to predict binding modes with crystallographic structures (e.g., PDB ID 4NIE) .
Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) and LogP values to optimize bioavailability .
How can researchers evaluate the compound’s metabolic stability and potential toxicity?
Q. Advanced
Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Toxicity Profiling :
- Conduct MTT assays on HepG2 cells to assess cytotoxicity .
- Measure hERG channel inhibition (patch-clamp electrophysiology) to evaluate cardiac risk .
Comparative Analysis : Benchmark against reference compounds (e.g., SR1078 or ML209) with known metabolic profiles .
What strategies resolve discrepancies in receptor binding affinity across studies?
Q. Advanced
Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .
Radioligand vs. Fluorescent Assays : Validate results using both [3H]-labeled competition binding and TR-FRET (time-resolved fluorescence energy transfer) .
Allosteric Modulation : Test if the compound acts as an inverse agonist (e.g., RORγ) or competitive antagonist using cAMP/GTPγS assays .
Cryo-EM/XRPD : Resolve crystal structures of ligand-receptor complexes to identify binding pocket interactions .
How to design a robust in vivo efficacy study for this compound?
Q. Advanced
Model Selection : Use transgenic mice (e.g., RORγ-overexpressing) for target-specific efficacy .
Dosing Regimen : Optimize based on pharmacokinetic data (e.g., t1/2 = 4–6 hours suggests bid dosing) .
Biomarker Monitoring : Quantify inflammatory cytokines (IL-17, TNF-α) via ELISA in serum .
Control Groups : Include analogs (e.g., fluorobenzamide derivatives) and standard inhibitors (e.g., SR1001) for comparative efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
